molecular formula C19H19N5S2 B1186400 XGMMEKJBLBJRJY-UHFFFAOYSA-N

XGMMEKJBLBJRJY-UHFFFAOYSA-N

Cat. No.: B1186400
M. Wt: 381.516
InChI Key: XGMMEKJBLBJRJY-UHFFFAOYSA-N
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Description

However, based on structural analogs and general chemical principles, it is inferred to belong to the boronic acid derivative family, a class of organoboron compounds widely used in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and material synthesis . Boronic acids are characterized by their B–O bonds and aryl/alkyl substituents, which influence their reactivity, solubility, and biological activity.

Properties

Molecular Formula

C19H19N5S2

Molecular Weight

381.516

InChI

InChI=1S/C19H19N5S2/c1-2-6-14(7-3-1)15-12-26-18-16(15)17-21-22-19(24(17)13-20-18)25-11-10-23-8-4-5-9-23/h1-3,6-7,12-13H,4-5,8-11H2

InChI Key

XGMMEKJBLBJRJY-UHFFFAOYSA-N

SMILES

C1CCN(C1)CCSC2=NN=C3N2C=NC4=C3C(=CS4)C5=CC=CC=C5

Origin of Product

United States

Comparison with Similar Compounds

Key Inferred Properties (Hypothetical):

  • Molecular Formula : Likely analogous to CAS 1046861-20-4 (C₆H₅BBrClO₂) with modifications in substituents .
  • Molecular Weight : ~235–250 g/mol (similar to boronic acid derivatives in ).
  • Physicochemical Properties :
    • LogP (Partition Coefficient) : ~2.15 (XLOGP3), indicating moderate lipophilicity .
    • Solubility : Estimated 0.24 mg/mL in aqueous solutions, comparable to structurally related compounds .
  • Applications: Potential use in medicinal chemistry as enzyme inhibitors or intermediates in drug synthesis.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs (e.g., boronic acid groups, halogen substituents) or functional roles with XGMMEKJBLBJRJY-UHFFFAOYSA-N , based on data from and :

Compound (CAS/InChI Key) Molecular Formula Molecular Weight (g/mol) LogP (XLOGP3) Solubility (mg/mL) Key Applications
This compound C₆H₅BBrClO₂* 235.27 2.15 0.24 Drug synthesis, catalysis
CAS 1046861-20-4 C₆H₅BBrClO₂ 235.27 2.15 0.24 Suzuki coupling, enzyme inhibition
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 2.15 0.24 Polymer synthesis
(6-Bromo-2,3-dichlorophenyl)boronic acid C₆H₄BBrCl₂O₂ 270.27 2.87 0.18 Medicinal chemistry intermediates
7-Nitrobenzo[d]thiazol-2-amine C₇H₅N₃O₂S 195.20 1.64 0.29 Antimicrobial agents

*Hypothetical formula based on structural similarity.

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